![molecular formula C20H14ClNO B595471 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-14-1](/img/structure/B595471.png)

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile

Übersicht

Beschreibung

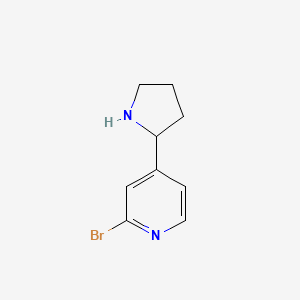

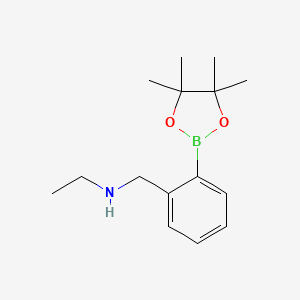

“4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” is a chemical compound with the molecular formula C20H14ClNO . It has a molecular weight of 319.79 .

Synthesis Analysis

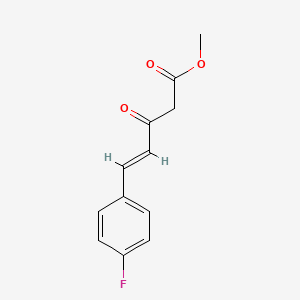

The synthesis of similar compounds has been reported in the literature. For instance, a liquid crystal compound “4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)” was prepared and characterized . The synthesis of new benzoate-based calamitic molecule (BDBB) was also reported . Another study reported the synthesis of a new chalcone derivative using the Claisen-Schmidt condensation reaction .

Molecular Structure Analysis

The molecular structure of “4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” can be analyzed using various techniques such as 1H, 13C-NMR . The InChI code for the compound is “1S/C20H14ClNO/c21-20-12-17 (6-7-18 (20)13-22)16-8-10-19 (11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2” and the InChI key is "NDYSHKDYRSHPNA-UHFFFAOYSA-N" .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

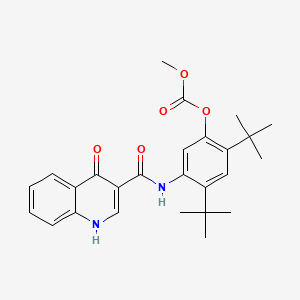

This compound has been utilized in the synthesis of pyrazole hybrid chalcone conjugates . These conjugates have shown potential as anticancer agents, particularly as tubulin polymerization inhibitors . They have been evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers, showing promising results .

Autoimmune Disease Treatment

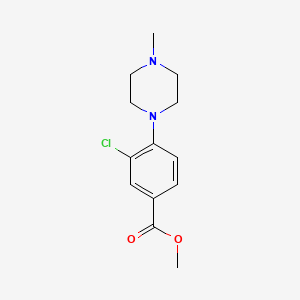

Derivatives of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile have been explored as RORc inverse agonists . These are significant in the treatment of Th17-mediated autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The structural optimization of these derivatives aims to enhance their efficacy and selectivity for therapeutic use .

EGFR Kinase Inhibition

The compound has been a part of the design and synthesis of bipyrazole derivatives that inhibit EGFR kinase activity . These derivatives have been tested for their antiproliferative activities against various human cancer cell lines, indicating their potential in cancer treatment strategies .

Pharmaceutical Synthesis

In pharmaceutical chemistry, 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile is used as a precursor in the synthesis of complex molecules. For instance, it has been used in the preparation of bis(4-benzyloxyphenoxy)phenyl phosphine oxide , which is a compound of interest in the development of new pharmaceuticals .

Molecular Docking Studies

The compound’s derivatives have been subjected to molecular docking studies to predict their binding modes at the colchicine-binding site of tubulin protein . This is crucial for understanding the molecular basis of their anticancer activity and for guiding the design of more potent analogs .

In Silico ADME Prediction

In silico studies, including ADME prediction , have been conducted on the compound’s derivatives to assess their drug-like properties . This helps in predicting the absorption, distribution, metabolism, and excretion profiles of these potential drugs .

Bioactivity Study

Bioactivity studies are another application where this compound’s derivatives are evaluated for their biological activity, particularly their effectiveness against various cancer cell lines . This involves assessing the compounds’ ability to induce cytotoxic effects in cancerous cells .

PASS Prediction Studies

Lastly, PASS prediction studies have been performed on the compound’s derivatives to predict their pharmacological activity spectrum . This computational approach helps in identifying the most promising candidates for further development as therapeutic agents .

Zukünftige Richtungen

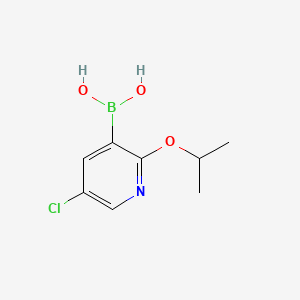

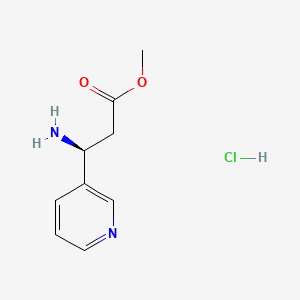

The future directions for the study of “4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” could involve further exploration of its synthesis, characterization, and potential applications. A study has suggested the relevance of extending studies with boronic acids in medicinal chemistry to obtain new promising drugs .

Wirkmechanismus

Target of Action

Related compounds such as 4-(benzyloxy)phenol have been used in the synthesis of various organic compounds

Pharmacokinetics

As a benzyloxyphenyl derivative, it may have certain lipophilic properties that could influence its bioavailability

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular level

Action Environment

The action of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the compound’s action, efficacy, and stability. More research is needed to understand how these and other environmental factors influence the action of this compound .

Eigenschaften

IUPAC Name |

2-chloro-4-(4-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO/c21-20-12-17(6-7-18(20)13-22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYSHKDYRSHPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742752 | |

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile | |

CAS RN |

1355247-14-1 | |

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)